molecular formula C13H19N3O2 B2812157 N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]cyclopentanecarboxamide CAS No. 1797984-31-6

N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]cyclopentanecarboxamide

Cat. No.: B2812157
CAS No.: 1797984-31-6
M. Wt: 249.314
InChI Key: YIWQEMWTYMCWGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(Oxolan-3-yl)-1H-pyrazol-4-yl]cyclopentanecarboxamide is a high-purity chemical compound supplied for research use only, not intended for human or veterinary diagnostic or therapeutic applications. This carboxamide-functionalized pyrazole derivative features a tetrahydrofuran (oxolane) moiety and a cyclopentane ring, a structural motif found in compounds investigated for neuropharmacology and immunology. Its core structure is analogous to compounds studied as potential neuropeptide S receptor (NPSR) antagonists, which are relevant for researching substance abuse disorders and anxiety . The N-(1H-pyrazol-4-yl)carboxamide scaffold is also recognized in medicinal chemistry for developing kinase inhibitors, such as Interleukin-1 Receptor Associated Kinase 4 (IRAK4) inhibitors, which are targets in inflammatory disease research . Furthermore, related pyrazole carboxamides have demonstrated significant biological activity by targeting mitochondrial function, specifically affecting the TCA cycle and oxidative phosphorylation, leading to disruptions in cellular energy metabolism . Researchers can utilize this compound as a key intermediate or building block in organic synthesis, particularly for constructing more complex molecules with potential pharmacological activity. Its defined molecular structure (C13H19N3O2) and specificity make it a valuable tool for probing biological mechanisms and structure-activity relationships in drug discovery.

Properties

IUPAC Name

N-[1-(oxolan-3-yl)pyrazol-4-yl]cyclopentanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c17-13(10-3-1-2-4-10)15-11-7-14-16(8-11)12-5-6-18-9-12/h7-8,10,12H,1-6,9H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWQEMWTYMCWGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CN(N=C2)C3CCOC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]cyclopentanecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]cyclopentanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Lactones.

    Reduction: Pyrazolines.

    Substitution: Substituted amides.

Mechanism of Action

The mechanism of action of N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]cyclopentanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Electron-donating groups (e.g., methoxy in 2c) correlate with lower yields and reduced melting points compared to phenyl (2a) and methylphenyl (2b) derivatives, likely due to steric hindrance or altered crystallinity .
  • Pyrazole-Oxolane Hybrid: The target compound replaces the aryl amino group with a pyrazole-oxolane system. This substitution may enhance solubility due to the polar oxolane ring but could reduce thermal stability compared to crystalline aryl derivatives.

Pharmacological and Regulatory Context of Fentanyl Analogs

Evidence from House Bill No. 1333 (2024) highlights structurally distinct analogs of cyclopentanecarboxamides, such as N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-cyclopentanecarboxamide (Cyclopentyl fentanyl), a controlled opioid. Key contrasts include:

Feature Target Compound Cyclopentyl Fentanyl
Core Structure Cyclopentanecarboxamide Cyclopentanecarboxamide
Substituent on N-Atom Pyrazole-oxolane Piperidine-phenethyl
Pharmacological Class Not reported Opioid receptor agonist
Regulatory Status Not reported Controlled substance (Schedule I)

Key Observations :

  • Structural Divergence : The pyrazole-oxolane group distinguishes the target compound from fentanyl analogs, which prioritize piperidine-phenethyl motifs for μ-opioid receptor binding .
  • Bioactivity Implications : Cyclopentyl fentanyl’s opioid activity arises from its piperidine-phenethyl moiety, absent in the target compound. This suggests divergent therapeutic or toxicological profiles.

Biological Activity

N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]cyclopentanecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopentanecarboxamide backbone with a pyrazole moiety and an oxolane ring. The molecular formula is C10H16N2O2C_{10}H_{16}N_{2}O_{2} with a molecular weight of approximately 196.25 g/mol. The structural representation can be summarized as follows:

ComponentStructure
Molecular FormulaC10H16N2O2C_{10}H_{16}N_{2}O_{2}
Molecular Weight196.25 g/mol
Key Functional GroupsPyrazole, Oxolane, Amide

While specific mechanisms for this compound have not been extensively documented, pyrazole derivatives are known to exhibit diverse biological activities depending on their substituents. Common mechanisms include:

  • Enzyme Inhibition : Many pyrazole derivatives act as inhibitors for various enzymes, such as cyclooxygenases (COX) and monoamine oxidases (MAO).
  • Receptor Modulation : Some compounds interact with neurotransmitter receptors, influencing pathways related to mood and cognition.

Antioxidant Activity

Research indicates that certain pyrazole derivatives exhibit significant antioxidant properties, which can be attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. This activity is critical in preventing oxidative stress-related diseases.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of pyrazole-based compounds. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, suggesting a broad spectrum of antimicrobial activity.

Anti-inflammatory Effects

Pyrazole compounds are often investigated for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Variations : Modifications on the pyrazole ring can significantly alter potency and selectivity against specific targets.
  • Ring Size and Configuration : The presence of the oxolane ring influences solubility and bioavailability, impacting overall efficacy.

Study on MAO Inhibition

In a comparative study involving various pyrazole derivatives, compounds structurally related to this compound were evaluated for MAO-B inhibitory activity. Results indicated that specific substitutions enhanced selectivity and potency, with some derivatives achieving IC50 values below 1 µM .

Antioxidant Evaluation

A series of antioxidant assays demonstrated that certain analogs exhibited significant free radical scavenging activity, correlating with structural features such as hydroxyl groups adjacent to the pyrazole moiety .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]cyclopentanecarboxamide?

  • Methodology : Synthesis typically involves:

  • Step 1 : Cyclopentanecarboxylic acid activation (e.g., using thionyl chloride) to form the reactive acyl chloride.
  • Step 2 : Amide coupling with 1-(oxolan-3-yl)-1H-pyrazol-4-amine under Schotten-Baumann conditions (NaOH, THF/H₂O) .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
    • Key Considerations : Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and confirm purity via HPLC (>95%) .

Q. How is the structural integrity of this compound validated?

  • Techniques :

  • NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., cyclopentane methylene protons at δ 1.5–2.0 ppm; pyrazole protons at δ 7.5–8.0 ppm) .
  • X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding patterns (e.g., amide N–H···O interactions) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ calcd. for C₁₄H₂₀N₃O₂: 278.1504) .

Q. What are the solubility and stability profiles under experimental conditions?

  • Solubility : Soluble in DMSO (>10 mg/mL), sparingly soluble in aqueous buffers (pH 7.4); optimize with co-solvents (e.g., PEG-400) for in vitro assays .
  • Stability : Stable at −20°C for >6 months; degradation observed under acidic (pH <3) or oxidative (H₂O₂) conditions—monitor via LC-MS .

Advanced Research Questions

Q. How can researchers investigate its potential biological targets and mechanisms?

  • Approach :

  • Target Screening : Use kinase profiling panels (e.g., Eurofins KinaseScan®) to identify inhibitory activity (IC₅₀ values).
  • Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity (KD) .
  • Cellular Models : Evaluate antiproliferative effects in cancer cell lines (e.g., MTT assay) with SAR analysis of pyrazole/oxolane modifications .

Q. What strategies address contradictory data in structure-activity relationship (SAR) studies?

  • Resolution :

  • Orthogonal Validation : Compare enzymatic vs. cellular activity (e.g., discrepancies may arise from off-target effects or metabolic instability) .
  • Crystallographic Analysis : Resolve binding modes of analogs (e.g., oxolane ring conformation impacts target engagement) .
  • Meta-Analysis : Cross-reference PubChem BioAssay data (AID 1259381) to identify consensus trends .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

  • Solutions :

  • Sample Prep : Protein precipitation (acetonitrile) followed by SPE (C18 cartridges) to reduce matrix interference .
  • Detection : UPLC-MS/MS with deuterated internal standards (e.g., D₃-cyclopentanecarboxamide) for precise quantification (LOQ: 1 ng/mL) .

Q. How can researchers elucidate the role of the oxolane moiety in pharmacokinetics?

  • Methods :

  • Metabolic Stability : Incubate with liver microsomes (human/rat) and track oxolane ring oxidation via LC-HRMS .
  • Permeability : Caco-2 monolayer assays to assess intestinal absorption (Papp >1 ×10⁻⁶ cm/s indicates moderate bioavailability) .

Q. What computational tools predict its drug-likeness and off-target risks?

  • Tools :

  • ADMET Prediction : SwissADME for Lipinski’s rules (MW <500, LogP <5) .
  • Off-Target Profiling : SEA (Similarity Ensemble Approach) to flag GPCR or ion channel interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.